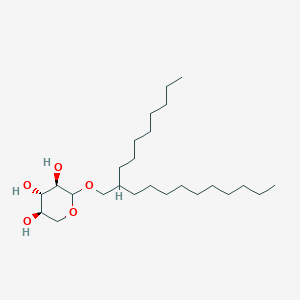

2-Octyldodecyl-D-xylopyranoside

Vue d'ensemble

Description

2-Octyldodecyl-D-xylopyranoside is a compound that serves as a pivotal non-ionic surfactant and detergent . It finds extensive usage in drug formulations and research of specific diseases . The molecular formula of this compound is C25H50O5 .

Synthesis Analysis

The synthesis of β-xylopyranosides, which includes 2-Octyldodecyl-D-xylopyranoside, involves general routes according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways .Molecular Structure Analysis

The molecular structure of 2-Octyldodecyl-D-xylopyranoside is characterized by a molecular formula of C25H50O5 . It has a monoisotopic mass of 430.365814 Da .Physical And Chemical Properties Analysis

2-Octyldodecyl-D-xylopyranoside is a solid substance . It has a density of 1.0±0.1 g/cm3, a boiling point of 541.1±50.0 °C at 760 mmHg, and a flash point of 281.0±30.1 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 19 freely rotating bonds .Applications De Recherche Scientifique

Synthesis and Industrial Applications

2-Octyldodecyl-D-xylopyranoside, a derivative of β-xylopyranosides, is utilized in various scientific applications due to its unique properties. The synthesis of β-xylopyranosides involves both chemical and enzymatic pathways, capitalizing on the β-xylopyranose motif widely distributed in the plant kingdom and its unusual presence in mammalian cells. These compounds have found applications as activators in the biosynthesis of glycosaminoglycans, enzyme inhibition, and notably as surfactants. Their development from biomass-derived molecules underscores their significance in sustainable and green chemistry approaches (Brusa et al., 2015).

Antifreeze Applications

The compound's structural similarity to components of xylomannan, an antifreeze agent from the Alaskan beetle Upis ceramboides, suggests potential antifreeze applications. The stereocontrolled synthesis of xylomannan analogs, including xylopyranoside components, supports the exploration of these applications, providing insight into the structural requirements for antifreeze activity and offering avenues for developing new antifreeze materials (Ishiwata et al., 2011).

Surfactant Properties

The surfactant properties of alkyl di-/tri-/tetraoxyethyl β-D-xylopyranosides, a class of non-ionic sugar-based surfactants, highlight the potential of 2-Octyldodecyl-D-xylopyranoside in various applications. These compounds demonstrate notable hydrophilic-lipophilic balance, water solubility, surface activity, foaming ability, emulsifying property, and even thermotropic liquid crystal properties. Such characteristics make them suitable for practical applications in industries like cosmetics, pharmaceuticals, and food, emphasizing their versatility and functionality as eco-friendly surfactants (Wu et al., 2019).

Biomedical Applications

In the realm of biomedical research, the synthesis of naphthoxylosides on solid support to investigate selective antiproliferative effects is noteworthy. This process involves the synthesis of β-D-xylopyranosidic compounds, indicating the potential use of 2-Octyldodecyl-D-xylopyranoside and its analogs in cancer research. The specific targeting of cellular mechanisms through the manipulation of xylopyranoside structures may offer pathways for the development of novel therapeutic agents (Jacobsson & Ellervik, 2002).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that xylopyranosides, the class of compounds to which 2-octyldodecyl-d-xylopyranoside belongs, have been used as activators in the biosynthesis of glycosaminoglycans and for enzyme inhibition .

Mode of Action

It is known that xylopyranosides interact with their targets to bring about changes in the biochemical processes .

Biochemical Pathways

It is known that xylopyranosides can affect various biochemical pathways, including those involved in the biosynthesis of glycosaminoglycans .

Result of Action

It is known that xylopyranosides can bring about changes in the biosynthesis of glycosaminoglycans and enzyme inhibition .

Propriétés

IUPAC Name |

(3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O5/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-29-25-24(28)23(27)22(26)20-30-25/h21-28H,3-20H2,1-2H3/t21?,22-,23+,24-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLPXVWSLFHDJE-NZZVNMMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(CCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Octyldodecyl-D-xylopyranoside | |

CAS RN |

423772-95-6 | |

| Record name | EC 464-320-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423772956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [No public or meaningful name is available] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide](/img/structure/B1457734.png)

![5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457738.png)

![2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B1457752.png)